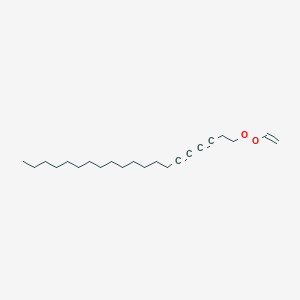

1-Ethenylperoxyicosa-3,5-diyne

Description

Properties

Molecular Formula |

C22H36O2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

1-ethenylperoxyicosa-3,5-diyne |

InChI |

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-4-2/h4H,2-3,5-16,21-22H2,1H3 |

InChI Key |

RPKWMOGPJHAAHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CCCOOC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethenylperoxyicosa 3,5 Diyne and Analogues

Construction of the Long-Chain Icosa-diyne Scaffold

The synthesis of the C20 icosa-3,5-diyne backbone is a critical first step. This long, unsaturated carbon chain can be assembled through various strategies, primarily categorized as convergent approaches, where large fragments are joined, or stepwise (iterative) approaches, where the chain is built one unit at a time.

Convergent strategies offer an efficient route to long-chain diynes by coupling two smaller, pre-functionalized alkyne fragments. The Cadiot-Chodkiewicz coupling is a powerful and widely employed method for the synthesis of unsymmetrical 1,3-diynes. rsc.orgnih.gov This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. wikipedia.org The mechanism proceeds through the formation of a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the 1,3-diyne product. wikipedia.orgalfa-chemistry.com

For the synthesis of an icosa-3,5-diyne scaffold, a plausible Cadiot-Chodkiewicz strategy would involve coupling a terminal alkyne, such as 1-heptyne, with a suitably functionalized 1-bromo-1-tridecyne. The reaction conditions are typically mild, making them compatible with a range of functional groups. alfa-chemistry.com

Another prominent convergent method is the Hay coupling, a variation of the Glaser coupling, which facilitates the oxidative homocoupling of terminal alkynes to form symmetrical diynes. organic-chemistry.orgrsc.org The Hay coupling utilizes a copper-TMEDA (tetramethylethylenediamine) complex, which is soluble in a broader range of solvents than traditional Glaser catalysts, enhancing its versatility. organic-chemistry.orgresearchgate.net While primarily used for symmetrical diynes, modifications can allow for the synthesis of unsymmetrical products. organic-chemistry.org

| Coupling Reaction | Reactants | Catalyst/Reagents | Key Features | Reference |

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Copper(I) salt (e.g., CuBr), Amine base | Forms unsymmetrical 1,3-diynes selectively. | rsc.orgwikipedia.orgrsc.org |

| Hay Coupling | 2 x Terminal Alkyne | Cu(I) salt, TMEDA, O₂ (oxidant) | Primarily for symmetrical 1,3-diynes; soluble catalyst complex enhances versatility. | organic-chemistry.orgrsc.org |

Stepwise or iterative strategies provide precise control over the construction of the polyyne chain, building it up by one or two carbon units at a time. A significant methodology in this area is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. nih.govrsc.org This reaction converts a 1,1-dihalo-2-alkenyl precursor into an alkyne through the action of a strong base, proceeding via an alkylidene carbene/carbenoid intermediate. nih.govresearchgate.net

This rearrangement can be adapted into an iterative cycle for polyyne synthesis. For example, a dibromoolefin precursor can be treated with butyllithium (BuLi) to generate the carbenoid, which then rearranges to extend the alkyne chain. nih.gov This protocol has been successfully applied to the formation of various silyl, alkyl, and aryl polyynes, including diynes, triynes, and even longer systems. nih.govrsc.org A key advantage is that the reaction conditions are mild and can be made tolerant of various functional groups. researchgate.net

A modern iterative strategy for synthesizing unsymmetrical polyynes involves a two-step homologation sequence. acs.orgnih.gov In this process, a starting bromoalkyne is first coupled with a trialkylsilyl-protected acetylene via a palladium-catalyzed cross-coupling. This is followed by an in situ desilylative bromination, which regenerates a bromoalkyne that is one acetylene unit longer, ready for the next iteration. acs.orgelsevierpure.com This method avoids the isolation of sensitive terminal alkynes, which is a major advantage. acs.org

| Method | Precursor | Key Reagents | Intermediate | Key Features | Reference |

| Fritsch-Buttenberg-Wiechell | 1,1-Dibromo-olefin | Butyllithium (BuLi) | Alkylidene Carbenoid | Mild conditions; tolerant of various functionalities. | nih.govrsc.orgresearchgate.net |

| Iterative Pd-Coupling | Bromoalkyne | Pd-catalyst, TIPS-acetylene, AgF | TIPS-protected polyyne | Avoids isolation of sensitive terminal alkynes; controlled chain growth. | acs.orgnih.govelsevierpure.com |

Stereoselective Formation of the Ethenyl Unit

The introduction of the ethenyl (vinyl) group onto the terminal alkyne of the icosa-diyne scaffold must be performed with high stereocontrol. A direct and efficient method for the regio- and stereoselective synthesis of vinyl ethers involves the trans-1,2-difunctionalization of alkynes. acs.orgchemrxiv.org

One such method utilizes a cyclic λ³-iodane electrophile, benziodoxole triflate (BXT), in the presence of an alcohol. chemrxiv.orgnih.gov This reaction proceeds under mild, metal-free conditions and is applicable to a variety of terminal and internal alkynes. chemrxiv.orgchemrxiv.org For the synthesis of the target molecule, the icosa-3,5-diyn-1-ol would be reacted with BXT. The reaction mechanism involves the trans-addition of the iodine(III) electrophile and the peroxide moiety (acting as the alcohol equivalent) across the terminal triple bond. This would stereoselectively generate a β-λ³-iodanyl vinyl ether intermediate. acs.orgresearchgate.net The versatile iodanyl group can then be removed or used for further functionalization, yielding the desired ethenylperoxy structure with high stereoselectivity.

Orchestration of Protecting Group Strategies

In the multistep synthesis of a polyfunctional compound like 1-ethenylperoxyicosa-3,5-diyne, protecting groups are essential to temporarily mask reactive sites and prevent unintended side reactions. bham.ac.uk The choice of protecting groups and the sequence of their introduction and removal must be meticulously planned to ensure compatibility with all reaction steps and with the sensitive nature of the target molecule's functionalities, particularly the peroxide linkage and the conjugated diyne system.

The diyne portion of the molecule, especially if assembled from a terminal alkyne precursor, requires protection of the acidic acetylenic proton. ccspublishing.org.cn Trialkylsilyl groups are the most common and versatile protecting groups for terminal alkynes. ccspublishing.org.cn The stability of the silyl group can be tuned by varying the steric bulk of the alkyl substituents. For instance, a trimethylsilyl (TMS) group is readily cleaved under mild basic or fluoride-mediated conditions, while the bulkier triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TTBS) groups require more forcing conditions for removal. cureffi.orggelest.com This differential stability is the cornerstone of an orthogonal protection strategy, allowing for the selective deprotection of one alkyne in the presence of another, or in the presence of other silyl-protected functional groups (e.g., silyl ethers). bham.ac.uk For example, a TMS group can be selectively removed with K₂CO₃ in methanol, leaving a TIPS group intact. gelest.com

Another advanced protecting group for terminal alkynes is the diphenylphosphoryl (Ph₂P(O)) group, which offers orthogonality to silyl protecting groups. ccspublishing.org.cnorganic-chemistry.org The Ph₂P(O) group is stable to reagents that cleave silyl groups, such as tetra-n-butylammonium fluoride (TBAF), but can be removed using reagents like methylmagnesium bromide. ccspublishing.org.cnorganic-chemistry.org

The peroxide functional group does not have a conventional protecting group. Its inherent reactivity and susceptibility to cleavage by acids, bases, reducing agents, and many transition metals mean that synthetic strategies must either introduce the peroxide late in the sequence or use exceptionally mild and compatible reaction conditions for other transformations. pitt.educalpaclab.com The presence of the peroxide severely restricts the available chemical toolbox; for example, catalytic hydrogenation to reduce an alkyne or remove a benzyl-type protecting group would be incompatible.

The vinyl group is comparatively robust but must be shielded from strong electrophilic or oxidative conditions that could be employed elsewhere in the synthesis. The successful synthesis of a molecule like this compound would therefore hinge on a protection scheme where the diyne is protected with a tunable silyl group, and all subsequent reactions are performed under conditions that are neutral or weakly basic and avoid redox-active reagents to preserve the peroxide and vinyl functionalities.

| Protecting Group | Abbreviation | Common Deprotection Reagents | Relative Stability |

|---|---|---|---|

| Trimethylsilyl | TMS | K₂CO₃/MeOH; TBAF; mild acid | Low |

| Triethylsilyl | TES | TBAF; HF•Pyridine | Moderate |

| tert-Butyldimethylsilyl | TBDMS / TBS | TBAF; HF; strong acid | High |

| Triisopropylsilyl | TIPS | TBAF (slower); HF•Pyridine | Very High |

Chemo- and Regioselective Considerations in Multi-Functional Synthesis

Achieving chemo- and regioselectivity is paramount when synthesizing a molecule with multiple reactive centers such as this compound. Chemoselectivity involves differentiating between the various functional groups—the vinyl double bond, the two alkyne triple bonds, and the peroxide—while regioselectivity concerns controlling the site of reaction on a specific functional group, such as the unsymmetrical diyne.

The conjugated diyne system is a key reactive site. Reactions such as hydrometallation, carbometalation, or cycloadditions must be controlled to target a specific alkyne and a specific carbon atom. The substitution pattern—a long alkyl chain on one side and the electron-withdrawing ethenylperoxy group on the other—creates a significant electronic and steric bias. In transition-metal-catalyzed reactions, such as hydrosilylation or hydrostannylation, the choice of metal (e.g., Pd, Pt, Rh), ligand, and solvent can profoundly influence which alkyne reacts and the orientation of the addition. researchgate.netnih.gov For instance, in the palladium-catalyzed hydroamidation of unsymmetrical 1,3-diynes, ligand choice has been shown to be crucial in controlling regioselectivity. researchgate.net Similarly, directing groups, where a nearby functional group coordinates to the metal catalyst, can be a powerful tool to enforce high regioselectivity in additions to alkynes. rsc.org

Chemoselectivity between the en-diyne system is also a critical challenge. The vinyl group and the diyne system have distinct but sometimes overlapping reactivities.

Electrophilic Additions: Reactions involving electrophiles like halogens (Br₂, I₂) would likely react preferentially with the more electron-rich double bond of the vinyl group over the alkynes. However, such reagents may be incompatible with the peroxide.

Hydrometallation: Hydroboration-oxidation is a classic method to convert alkynes to carbonyl compounds or alkenes to alcohols. youtube.com Selective hydroboration of one alkyne in the diyne system, or of the alkene in the presence of the alkynes, would depend heavily on steric factors and the specific borane reagent used.

Cycloadditions: The diyne and vinyl groups can both act as components in cycloaddition reactions. The Diels-Alder reaction, for example, could potentially involve either the double bond as a dienophile or one of the triple bonds. youtube.com The high reactivity of enediyne systems, known for their ability to undergo thermal rearrangements like the Bergman cyclization to form diradicals, must also be managed, typically by avoiding high temperatures. nih.govnih.gov

The overriding chemoselective challenge is the preservation of the peroxide bond. Many catalytic systems, particularly those involving low-valent, redox-active metals (e.g., Pd(0), Cu(I)) used in alkyne coupling reactions, or reductive/oxidative conditions, can readily decompose peroxides. pitt.eduwikipedia.org This necessitates the use of metal-free alternatives where possible (e.g., base-promoted eliminations to form alkynes) or the careful selection of catalysts and conditions known to be tolerated by peroxides.

| Reaction | Diyne Substrate (R¹-C≡C-C≡C-R²) | Catalyst/Reagent | Major Regioisomer | Controlling Factor |

|---|---|---|---|---|

| Hydrosilylation | R¹ = Alkyl, R² = Aryl | Pt(0) catalyst | Addition to internal alkyne (C3-C4) | Sterics / Electronics |

| Reductive Coupling | R¹ = TMS, R² = Alkyl | Titanocene | Bond formation distal to TMS group | Steric Hindrance nih.gov |

| Hydroamidation | R¹ = Aryl, R² = Alkyl | Pd(0) / Neolephos | Addition to alkyne next to R¹ | Ligand Electronics researchgate.net |

| Reductive Coupling | R¹ = Aryl(EWG), R² = Aryl(EDG) | Ni(0) catalyst | C-C bond at alkyne with EWG | Substrate Electronics rsc.org |

In Depth Theoretical and Computational Investigations of 1 Ethenylperoxyicosa 3,5 Diyne

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations would have been employed to elucidate the electronic nature of 1-Ethenylperoxyicosa-3,5-diyne.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. Analysis of their energy levels and spatial distribution would have provided insights into the molecule's potential as an electron donor or acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

This subsection would have detailed the distribution of electron density across the molecule. An electrostatic potential map would have visualized regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. This is critical for predicting intermolecular interactions.

Conformational Landscape and Molecular Dynamics Simulations

Due to the flexible icosa-3,5-diyne chain, a thorough conformational analysis would have been necessary. Molecular dynamics simulations could have explored the accessible conformations of the molecule over time, identifying the most stable, low-energy structures and the dynamics of their interconversion.

Predictive Modeling of Spectroscopic Signatures (NMR, IR, UV-Vis, Raman)

Computational methods are invaluable for predicting the spectroscopic properties of new molecules. This section would have presented the theoretical spectra, which are essential for the future identification and characterization of the compound if it were to be synthesized.

| Spectroscopic Technique | Predicted Key Signatures |

| ¹H and ¹³C NMR | Chemical shifts for the ethenyl, peroxy, and long alkyl chain protons and carbons. |

| Infrared (IR) | Vibrational frequencies for C=C, C≡C, and C-O-O-C stretches. |

| UV-Vis | Electronic transitions, likely in the UV region due to the conjugated diyne system. |

| Raman | Complementary vibrational modes, particularly for the symmetric C≡C bonds. |

Thermochemical Analysis of Stability and Decomposition Pathways

The presence of a peroxide (O-O) bond and a conjugated enediyne system suggests that this compound might be thermally sensitive. Thermochemical calculations would have been used to predict its heat of formation, bond dissociation energies, and potential decomposition pathways, providing a quantitative measure of its stability.

Computational Exploration of Reaction Pathways and Transition States

This section would have explored the potential reactivity of the molecule. For instance, the enediyne moiety could potentially undergo Bergman cyclization, a reaction of significant interest. Computational chemistry could be used to calculate the activation barriers and reaction energies for such transformations, identifying the most likely reaction pathways.

Elucidation of Intrinsic Reactivity Profiles and Transformation Pathways of 1 Ethenylperoxyicosa 3,5 Diyne

Reactivity of the Peroxide Linkage

The peroxide functional group (R-O-O-R') is characterized by its weak O-O bond, which readily undergoes cleavage to form free radicals. This inherent instability defines its primary reactivity, making it a potent initiator for radical processes. The presence of a vinyl group (ethenyl) attached to the peroxide moiety in 1-ethenylperoxyicosa-3,5-diyne can influence the stability and decomposition pathways of the resulting radicals.

Radical Initiation and Controlled Decomposition Mechanisms

The O-O single bond in organic peroxides is notably weak and susceptible to homolytic cleavage when subjected to heat or light, a process that generates two free radicals. This decomposition is the cornerstone of their use as radical initiators in various chemical processes, including polymerization. The process begins with an initiation step where the peroxide breaks down, followed by propagation and termination steps as the resulting radicals interact with other molecules.

The rate of decomposition is highly dependent on temperature. The self-accelerating decomposition temperature (SADT) is a critical parameter, defined as the lowest temperature at which a substance will undergo self-accelerating decomposition. For a hypothetical compound like this compound, the decomposition can be initiated thermally or photochemically to generate an ethenyloxy radical and an icosa-3,5-diynyloxy radical.

Table 1: Hypothetical Thermal Decomposition Data for this compound in Toluene

| Temperature (°C) | Half-life (t½) (hours) | Decomposition Rate Constant (k) (s⁻¹) |

|---|---|---|

| 80 | 10.5 | 1.83 x 10⁻⁵ |

| 100 | 1.2 | 1.60 x 10⁻⁴ |

| 120 | 0.15 | 1.28 x 10⁻³ |

This table presents hypothetical data to illustrate the temperature-dependent decomposition of the peroxide linkage.

These generated radicals can then initiate other reactions, such as polymerization of the diyne moiety or hydrogen abstraction from a solvent. The vinyl group's presence may lead to further rearrangements or fragmentation pathways of the initial ethenyloxy radical.

Reactivity with Specific Reagents (e.g., Reducing Agents, Lewis Acids)

The peroxide bond is susceptible to cleavage by various reagents. Reducing agents can readily break the O-O bond. For instance, phosphite (B83602) esters and tertiary phosphines can reduce hydroperoxides to alcohols. Similarly, metal salts, such as iron(II) salts, can effectively cleave peroxides, a reactivity that is significantly enhanced in the presence of thiols.

Lewis acids can also promote the decomposition or rearrangement of organic peroxides. The interaction often involves the coordination of the Lewis acid to one of the peroxide's oxygen atoms, which facilitates either heterolytic cleavage of the O-O bond or more complex rearrangements. For example, tin(IV) chloride and titanium(IV) chloride have been used to catalyze the synthesis and cyclization of peroxides. In the case of this compound, a Lewis acid could potentially coordinate to the peroxide linkage, leading to controlled fragmentation or rearrangement, offering a non-radical pathway for its transformation.

Table 2: Hypothetical Reactivity of this compound with Various Reagents

| Reagent | Condition | Primary Product(s) |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, 0 °C to rt | Ethenol and Icosa-3,5-diyn-1-ol |

| Triphenylphosphine (PPh₃) | THF, rt | Ethenol and Icosa-3,5-diyn-1-ol |

| Iron(II) Sulfate / Thiophenol | Methanol, rt | Acetone and other fragments (via decomposition) |

| Tin(IV) Chloride (SnCl₄) | Dichloromethane, -78 °C | Rearrangement products |

This table provides a speculative overview of potential reaction outcomes based on known peroxide chemistry.

Reactivity of the Diyne System

Conjugated diynes are versatile building blocks in organic synthesis, valued for their ability to participate in a wide range of chemical transformations. Their reactivity is centered around the two carbon-carbon triple bonds, which can undergo cycloadditions, polymerization, and various metal-catalyzed reactions.

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder)

[2+2+2] Cycloaddition: This reaction is a powerful method for constructing six-membered rings and is particularly efficient for diynes. Transition metals, such as cobalt, nickel, and rhodium, are

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group, directly attached to a peroxide oxygen, presents a unique electronic environment. Its reactivity is modulated by the electron-withdrawing nature of the peroxide moiety, influencing its susceptibility to both electrophilic and radical attack.

Electrophilic addition reactions involve the attack of an electron-deficient species (an electrophile) on the electron-rich π-bond of the alkene. science-revision.co.uk In the case of the ethenylperoxy group, the reaction can be complex. Peroxy compounds themselves can act as electrophiles, capable of delivering an oxygen atom to other alkenes to form epoxides. csbsju.edu This reaction is generally more efficient with electron-rich alkenes. csbsju.edu

The double bond of the ethenyl moiety is expected to undergo typical electrophilic additions, such as hydrohalogenation or halogenation. wikipedia.org However, the adjacent electronegative oxygen atom of the peroxide group likely reduces the nucleophilicity of the double bond, making it less reactive than a simple isolated alkene. The reaction mechanism typically proceeds through the formation of a carbocation intermediate, with the regioselectivity often following Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. wikipedia.orgfiveable.me

Table 1: Predicted Electrophilic Addition Reactions of the Ethenyl Moiety

| Reagent | Reaction Type | Predicted Major Product | Expected Regioselectivity |

| HBr | Hydrobromination | 1-(1-Bromoethylperoxy)icosa-3,5-diyne | Markovnikov |

| Br₂ | Bromination | 1-(1,2-Dibromoethylperoxy)icosa-3,5-diyne | Anti-addition |

| H₂O (H⁺ cat.) | Hydration | 1-(1-Hydroxyethylperoxy)icosa-3,5-diyne | Markovnikov |

| mCPBA | Epoxidation | 1-(Oxiranylperoxy)icosa-3,5-diyne | N/A |

The presence of the weak O-O bond makes this compound highly susceptible to radical reactions. Peroxides are classic radical initiators, as the O-O bond can undergo homolytic cleavage upon exposure to heat or light. acs.orgnih.gov The ethenyl group can participate in radical addition reactions, which proceed via a different mechanism than electrophilic additions.

For instance, the addition of hydrogen bromide in the presence of peroxides or UV light occurs through a radical chain mechanism. ucalgary.ca This process leads to anti-Markovnikov regioselectivity because the reaction proceeds through the more stable radical intermediate. ucalgary.ca The bromine radical (Br•) adds to the terminal carbon of the double bond, forming a more stable secondary radical on the carbon adjacent to the peroxy group.

Table 2: Predicted Radical Addition Reactions of the Ethenyl Moiety

| Reagent | Initiator | Reaction Type | Predicted Major Product | Expected Regioselectivity |

| HBr | Peroxide/UV | Radical Hydrobromination | 1-(2-Bromoethylperoxy)icosa-3,5-diyne | Anti-Markovnikov |

| R-SH (Thiols) | Peroxide/UV | Thiol Addition | 1-(2-(Alkylthio)ethylperoxy)icosa-3,5-diyne | Anti-Markovnikov |

| CCl₄ | Peroxide/UV | Radical Addition | 1-(2,2,2-Trichloroethylperoxy)icosa-3,5-diyne | Anti-Markovnikov |

Mechanistic Investigations of Novel Reactions Discovered

Given the unique structure of this compound, it is a candidate for discovering novel intramolecular transformations. Mechanistic investigations are essential to understand the pathways of such new reactions and to optimize their outcomes. Standard techniques for these investigations include kinetic analysis, isotopic labeling, and the use of radical trapping agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to intercept radical intermediates. nih.gov Computational studies, particularly Density Functional Theory (DFT), are also invaluable for modeling reaction pathways and transition states. nih.govnih.gov

A plausible area for discovering novel reactivity is in radical-initiated intramolecular cyclizations. The mechanism would likely proceed as follows:

Initiation: Homolytic cleavage of the labile O-O bond under thermal or photochemical conditions to generate an oxygen-centered radical.

Propagation/Cyclization: The resulting radical could attack one of the π-systems of the diyne. The long icosa chain provides the flexibility for the radical end to reach the diyne moiety. This initial addition would generate a vinyl radical.

Cascade/Termination: The newly formed vinyl radical could then propagate further by attacking the second alkyne, leading to a cascade cyclization, or it could be terminated by abstracting a hydrogen atom from the solvent or another molecule.

Detailed mechanistic studies would be required to confirm the exact pathway and to characterize the transient radical species and the final cyclized products. nih.gov

Table 4: Summary of Potential Mechanistic Pathways and Intermediates

| Reaction Type | Functional Group(s) Involved | Key Intermediate(s) | Method of Investigation |

| Electrophilic Addition | Ethenyl Moiety | Carbocation | Kinetic studies, product analysis |

| Radical Addition | Ethenyl Moiety | Carbon-centered radical | Radical trapping (TEMPO), stereochemical analysis |

| Radical Cyclization | Peroxide, Diyne | Oxygen- and carbon-centered radicals | Isotopic labeling, EPR spectroscopy, DFT calculations |

| Catalytic Cross-Coupling | Diyne | Organometallic complex (e.g., Pd-alkenyl) | In-situ spectroscopy (NMR, IR), catalyst poisoning studies |

Exploration of 1 Ethenylperoxyicosa 3,5 Diyne As a Versatile Synthon in Advanced Chemical Synthesis

Precursor for Carbon-Rich Scaffolds

The diyne and ethenyl functionalities within 1-ethenylperoxyicosa-3,5-diyne would theoretically make it an excellent precursor for the synthesis of complex carbon-rich scaffolds. The conjugated diyne is a well-established building block for creating rigid, linear carbon chains and macrocycles through various coupling reactions. The presence of the vinyl group offers a site for further functionalization or polymerization. The long icosa chain provides a substantial carbon backbone, which could be foundational in constructing elaborate molecular architectures.

Building Block for Defined Oligomers and Polymers

The combination of a polymerizable vinyl group and a reactive diyne system in a single molecule presents a theoretical pathway for the creation of well-defined oligomers and polymers. The vinyl group could undergo radical, cationic, or anionic polymerization, while the diyne could be subjected to oxidative coupling or other polymerization methods specific to alkynes. This dual reactivity could potentially lead to the formation of cross-linked polymers or polymers with unique conjugated backbones.

Applications in Materials Science (e.g., self-assembling systems, conductive polymers)

Hypothetically, the amphiphilic nature that could be imparted by the peroxide group, combined with the rigid, linear structure of the diyne and the long alkyl chain, suggests that this compound could be a candidate for creating self-assembling systems like monolayers or vesicles. Furthermore, the conjugated diyne system is a key feature in many conductive polymers. Polymerization of this molecule could lead to materials with interesting electronic and optical properties, making them potentially useful in the field of organic electronics.

Design and Synthesis of Derivatives with Tailored Reactivity

The peroxide linkage in this compound is a point of inherent reactivity, susceptible to cleavage to form radical species. This could be exploited in the design of derivatives with tailored reactivity, for instance, as initiators for polymerization or as agents for controlled chemical transformations. The ethenyl and diyne groups also offer numerous possibilities for chemical modification, allowing for the synthesis of a wide array of derivatives with specific functionalities and properties.

Interactive Data Table: Hypothetical Physicochemical Properties of this compound and Related Structures

Since no experimental data for this compound is available, the following table presents data for related, simpler enediyne compounds to provide a comparative context.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Hexene-3,5-diyne nih.govchemspider.com | C6H4 | 76.10 nih.gov |

| Hept-1-ene-3,5-diyne nih.gov | C7H6 | 90.12 nih.gov |

| Non-1-ene-3,5-diyne nih.gov | C9H10 | 118.18 nih.gov |

| (Z)-Hexa-1,5-diyne-3-ene nih.gov | C6H4 | 76.10 nih.gov |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes 7.2. Integration into Supramolecular Systems 7.3. Theoretical Prediction and Experimental Validation of Novel Reactivities 7.4. Potential as a Precursor for Advanced Molecular Devices

We recommend consulting chemical databases and scientific literature for information on related or analogous compounds that have been studied. However, no information is currently available for "1-Ethenylperoxyicosa-3,5-diyne" itself.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-Ethenylperoxyicosa-3,5-diyne, and what methodologies are recommended for its preparation?

- Synthesis of this compound requires careful control of reaction conditions due to its conjugated diyne and peroxy groups, which are prone to decomposition under heat or light. A stepwise approach is recommended: (i) establish the diyne backbone via alkyne coupling reactions (e.g., Cadiot-Chodkiewicz coupling), (ii) introduce the peroxy group using tert-butyl hydroperoxide under inert conditions to avoid radical side reactions. Monitor intermediates using FTIR and NMR (¹H/¹³C) for functional group verification .

Q. How can researchers safely handle this compound given its potential instability?

- Follow protocols for peroxide-containing compounds: store in opaque, airtight containers at –20°C to minimize photolytic/thermal degradation. Use explosion-proof fume hoods and avoid metal catalysts (e.g., iron) that may accelerate decomposition. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats. Ventilation should exceed 12 air changes/hour to prevent vapor accumulation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Prioritize Raman spectroscopy to confirm the diyne moiety (C≡C stretching ~2200 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For structural elucidation, use X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve overlapping signals in the aliphatic chain .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected reaction products)?

- Apply density functional theory (DFT) to model reaction pathways and identify intermediates. For example, discrepancies in oxidation products may arise from competing peroxy group rearrangements (e.g., [1,2]-shifts vs. homolytic cleavage). Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate proposed structures .

Q. What strategies mitigate challenges in studying the compound’s reactivity under ambient conditions?

- Use in-situ FTIR monitoring in a glovebox to track degradation kinetics. For air-sensitive reactions, employ Schlenk-line techniques with rigorously dried solvents. If decomposition products like carbon oxides or radicals are detected (via EPR), revise synthetic protocols to include radical scavengers (e.g., BHT) .

Q. How can researchers design experiments to probe the compound’s role in radical chain reactions?

- Conduct pulsed-laser photolysis to generate transient radicals and track kinetics via UV-Vis spectroscopy. Pair with GC-MS to identify stable products. For mechanistic clarity, use deuterated analogs to isolate hydrogen abstraction steps and isotopic labeling (e.g., ¹⁸O in peroxy groups) to trace oxygen transfer pathways .

Data Analysis & Validation

Q. What statistical methods are recommended for reconciling inconsistent thermal stability data?

- Perform thermogravimetric analysis (TGA) in triplicate under controlled heating rates (e.g., 5°C/min). Apply multivariate regression to correlate decomposition onset temperatures with impurities (quantified via HPLC). Use principal component analysis (PCA) to identify outlier datasets caused by experimental variables (e.g., humidity) .

Q. How should researchers validate the purity of this compound for kinetic studies?

- Combine preparative HPLC (C18 column, isocratic elution) with differential scanning calorimetry (DSC) to confirm phase purity. Cross-validate using elemental analysis (C/H/N) with ≤0.3% deviation from theoretical values. Report uncertainties using error propagation models for reproducibility .

Safety & Compliance

Q. What protocols ensure compliance with occupational exposure limits for lab personnel?

- Implement real-time gas sensors for volatile byproducts (e.g., CO) and enforce a 15-minute exposure threshold per OSHA guidelines. For spills, use inert adsorbents (vermiculite) and avoid water to prevent exothermic reactions. Document incidents using the NIOSH Pocket Guide to Chemical Hazards framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.